molecular formula C12H15NO2 B8504359 rac-methyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate

rac-methyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate

Cat. No.: B8504359
M. Wt: 205.25 g/mol
InChI Key: HUSNZWYHFRIZPG-WCBMZHEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-methyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The structure of this compound includes a quinoline ring system that is partially saturated, making it a tetrahydroquinoline derivative.

Preparation Methods

The synthesis of rac-methyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions typically include the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or sodium hydroxide. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.

Chemical Reactions Analysis

Rac-methyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of fully saturated quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carboxylate group, where reagents like sodium methoxide can replace the ester group with other nucleophiles.

Scientific Research Applications

Rac-methyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of rac-methyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Rac-methyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate can be compared with other similar compounds, such as:

    Rac-methyl (2R,4S)-2-phenylpiperidine-4-carboxylate hydrochloride: This compound has a similar structure but includes a phenyl group instead of a methyl group.

    Rac-methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride: This compound features a hydroxyl group, which can significantly alter its chemical properties and biological activities.

    Rac-methyl (2R,4S)-2-(trifluoromethyl)piperidine-4-carboxylate: The presence of a trifluoromethyl group in this compound can enhance its stability and lipophilicity.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl (2S,4R)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate

InChI

InChI=1S/C12H15NO2/c1-8-7-10(12(14)15-2)9-5-3-4-6-11(9)13-8/h3-6,8,10,13H,7H2,1-2H3/t8-,10+/m0/s1

InChI Key

HUSNZWYHFRIZPG-WCBMZHEXSA-N

Isomeric SMILES

C[C@H]1C[C@H](C2=CC=CC=C2N1)C(=O)OC

Canonical SMILES

CC1CC(C2=CC=CC=C2N1)C(=O)OC

Origin of Product

United States

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